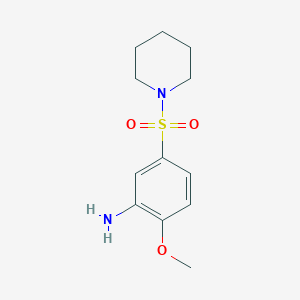

2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-5-piperidin-1-ylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-17-12-6-5-10(9-11(12)13)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLUSPMUARXZBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic pathway, and potential applications of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine. This molecule, identified by CAS number 379255-14-8, is a key intermediate in the synthesis of various pharmacologically active compounds, particularly in the realm of oncology and inflammatory diseases. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and process development, offering insights into its handling, characterization, and utilization in synthetic workflows.

Introduction and Significance

This compound is an aromatic sulfonamide that has garnered interest within the pharmaceutical industry. Its structural architecture, featuring a methoxy-substituted aniline core coupled with a piperidine-1-sulfonyl moiety, makes it a versatile building block for the development of targeted therapeutics. Notably, this compound is frequently cited as a crucial intermediate in the synthesis of kinase and bromodomain inhibitors, two classes of proteins that are pivotal in cellular signaling and gene regulation and are often dysregulated in cancer and other diseases.[1][2] The strategic placement of the methoxy and sulfonyl groups influences the molecule's electronic and conformational properties, which can be leveraged to achieve high-affinity and selective binding to biological targets.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively reported in peer-reviewed literature, its properties can be reliably predicted based on its chemical structure and data from analogous compounds.

General Properties

A summary of the core physical and chemical identifiers for this compound is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | 2-Methoxy-5-(piperidine-1-sulfonyl)benzenamine | - |

| CAS Number | 379255-14-8 | [1] |

| Molecular Formula | C₁₂H₁₈N₂O₃S | [1][2] |

| Molecular Weight | 270.35 g/mol | [1][2] |

| Appearance | Expected to be a solid at room temperature | General knowledge of similar aromatic sulfonamides |

| Solubility | Predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols; limited solubility in water. | General properties of aryl sulfonamides |

| Storage | Store at room temperature, protected from light, in an inert atmosphere. | [2] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the piperidine ring. The aromatic protons will likely appear as a set of multiplets in the downfield region (typically 6.5-8.0 ppm). The methoxy protons should present as a sharp singlet around 3.8-4.0 ppm. The piperidine ring protons will exhibit complex multiplets in the aliphatic region (typically 1.5-3.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with those attached to the electron-donating methoxy and amino groups appearing at higher field and the carbon attached to the electron-withdrawing sulfonyl group at a lower field. The methoxy carbon will have a characteristic signal around 55-60 ppm, and the piperidine carbons will be observed in the 20-50 ppm range.

In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 271.12. A common fragmentation pathway for aromatic sulfonamides involves the cleavage of the S-N bond and the S-C(aryl) bond.[1][3][4][5][6]

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies are summarized in Table 2.[7][8][9][10][11][12]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Aniline) | 3300-3500 (two bands) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| S=O Stretch (Sulfonamide) | 1320-1360 (asymmetric) and 1140-1180 (symmetric) |

| C-O Stretch (Methoxy) | 1200-1275 (asymmetric) and 1000-1075 (symmetric) |

| S-N Stretch | 900-950 |

Proposed Synthesis Pathway

A definitive, peer-reviewed synthesis protocol for this compound is not currently published. However, based on established methodologies for the synthesis of aromatic sulfonamides, a plausible and efficient synthetic route can be designed. The most common approach involves the reaction of a substituted aniline with a sulfonyl chloride.

Retrosynthetic Analysis

The logical disconnection for this molecule is at the sulfonamide bond, leading back to 2-methoxyaniline and piperidine-1-sulfonyl chloride. A further disconnection of the sulfonyl chloride leads back to piperidine.

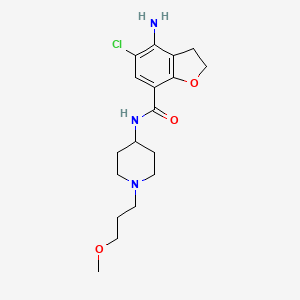

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This proposed two-step synthesis starts with the preparation of piperidine-1-sulfonyl chloride, followed by its reaction with 2-methoxyaniline.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or diethyl ether.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (SO₂Cl₂) (1.1 eq), either neat or dissolved in the same solvent, to the stirred solution via the dropping funnel. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Quench the reaction by carefully adding cold water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield piperidine-1-sulfonyl chloride. This intermediate can often be used in the next step without further purification.

-

Reaction Setup: In a round-bottom flask, dissolve 2-methoxyaniline (1.0 eq) in a suitable solvent such as pyridine or dichloromethane containing a non-nucleophilic base like triethylamine (1.2 eq).

-

Addition of Sulfonyl Chloride: To this solution, add the piperidine-1-sulfonyl chloride (1.1 eq) prepared in the previous step, either neat or dissolved in a small amount of the reaction solvent.

-

Reaction: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Caption: Proposed two-step synthesis workflow.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the aniline and sulfonamide functional groups.

-

Aniline Moiety: The primary amine group can undergo typical reactions of aromatic amines, such as acylation, alkylation, and diazotization followed by Sandmeyer or related reactions. This functional handle is often the site of further elaboration in multi-step syntheses.

-

Sulfonamide Moiety: The sulfonamide group is generally stable under most reaction conditions. However, the N-H proton of a primary or secondary sulfonamide can be acidic and can be deprotonated with a strong base. The S-N bond can be cleaved under harsh reductive conditions.

-

Aromatic Ring: The electron-donating methoxy and amino groups activate the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

Potential Applications in Drug Discovery

The primary application of this compound is as a key building block in the synthesis of bioactive molecules.

Kinase Inhibitors

The sulfonamide group can act as a hydrogen bond acceptor, and the aniline nitrogen can serve as a hydrogen bond donor, both of which are crucial interactions for binding to the hinge region of many protein kinases. The piperidine ring can be functionalized to occupy hydrophobic pockets within the ATP-binding site, enhancing both potency and selectivity.[13]

Bromodomain Inhibitors

Vendor literature suggests that this compound is an intermediate for bromodomain inhibitors.[1][14] Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a key role in the regulation of gene transcription. The development of small molecule inhibitors of bromodomains is a promising therapeutic strategy for cancer and inflammatory diseases. The structural features of this compound could serve as a scaffold for designing molecules that mimic the acetyl-lysine binding motif.

Analytical Methods

A validated analytical method for the quantification of this compound has not been published. However, a standard approach using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection would be suitable for its analysis.

Proposed HPLC Method

-

Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm) is recommended.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation from starting materials and impurities.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic system (likely in the range of 254-280 nm) should provide adequate sensitivity.

-

Quantification: Quantification can be achieved by using an external standard calibration curve.

For more sensitive and selective analysis, especially in complex matrices, HPLC coupled with mass spectrometry (LC-MS) would be the method of choice.[15][16][17]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it should be handled with the precautions appropriate for a novel research chemical with potential biological activity. General safety guidelines for aromatic amines and sulfonamides should be followed.[18][19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. Its structural features make it an attractive starting point for the synthesis of targeted therapies, particularly kinase and bromodomain inhibitors. While specific experimental data on its physicochemical properties are limited, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9.

- Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519.

- Li, X., et al. (2012). Analysis of sulfonamides in environmental water samples based on magnetic mixed hemimicelles solid-phase extraction coupled with HPLC-UV detection.

- Liu, S., et al. (2013). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 24(10), 1595-603.

-

MySkinRecipes. (n.d.). 2-Methoxy-5-(piperidin-1-ylsulfonyl)aniline. Retrieved January 7, 2026, from [Link]

- Sun, Q., et al. (2017). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 82(17), 8951-8957.

- Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.

-

MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. Retrieved January 7, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex of sulfonamide/b-CD. Retrieved January 7, 2026, from [Link]

- Bertini, I., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-43.

- Stoia, M., et al. (2019).

- Zacharis, C. K., & Tzanavaras, P. D. (2020).

-

ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper (II) complex (4b), cobalt (II) complex (4c) and cadmium (II) complex (4d). Retrieved January 7, 2026, from [Link]

- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669.

-

ResearchGate. (n.d.). Structure and conformational dynamics of an aromatic sulfonamide: NMR, X-Ray and computational studies. Retrieved January 7, 2026, from [Link]

- Ruostesuo, P., et al. (1989). N.M.R. Spectroscopic and X-Ray Crystallographic Studies on some o-NO, Substituted Aromatic Sulphur Amides. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6.

-

PubChem. (n.d.). o-Anisidine. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 2-Methoxyaniline. Retrieved January 7, 2026, from [Link]

-

LookChem. (n.d.). 2-methoxyaniline. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. Retrieved January 7, 2026, from [Link]

- Soriano-Correa, C., et al. (2003). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. International Journal of Quantum Chemistry, 94(3), 165-172.

-

MIT Technology Licensing Office. (n.d.). Aryl Sulfonamides Derived From Nucleophilic Aromatic Substitution Reactions. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Retrieved January 7, 2026, from [Link]

- Murár, M., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 1138-1143.

-

MySkinRecipes. (n.d.). 2-Methoxy-5-(piperidin-1-ylsulfonyl)aniline. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). WO2012101648A1 - Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide.

- Google Patents. (n.d.). US4166069A - Process for the preparation of 2-methoxy-5-methylaniline-4-sulphonic acid.

-

ResearchGate. (n.d.). Binary mixtures of 2-methoxyaniline with various functional groups (Thermodynamic and transport properties). Retrieved January 7, 2026, from [Link]

- Al-Hussain, S. A., & El-Faky, A. M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Pharmaceutical Science, 11(10), 001-013.

- Google Patents. (n.d.). DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID.

- Focken, T., et al. (2016). Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Medicinal Chemistry Letters, 7(4), 423-428.

- Google Patents. (n.d.). GB1561023A - 2-methoxy - 5 - chloro aniline derivatives.

- Nazari, M., & Abdi, S. (2023). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Journal of Synthetic Chemistry, 2(4), 214-226.

Sources

- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. znaturforsch.com [znaturforsch.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. 2-Methoxy-5-(piperidin-1-ylsulfonyl)aniline [myskinrecipes.com]

- 14. 2-Methoxy-5-(piperidine-1-sulfonyl)aniline | 379255-14-8 | EQA25514 [biosynth.com]

- 15. Analysis of sulfonamides in environmental water samples based on magnetic mixed hemimicelles solid-phase extraction coupled with HPLC-UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. SULFANILAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. fishersci.com [fishersci.com]

2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine

Authored by: A Senior Application Scientist

Abstract

In the landscape of drug discovery and development, the unambiguous determination of a molecule's chemical structure is a non-negotiable cornerstone of regulatory compliance, intellectual property protection, and, most critically, ensuring safety and efficacy.[1][2][3] This guide provides a comprehensive, technically-grounded walkthrough of the analytical workflow employed to elucidate and confirm the structure of this compound, a sulfonamide derivative with potential therapeutic applications.[4] Moving beyond a simple recitation of methods, this document illuminates the strategic rationale behind the sequence of analyses, the interpretation of complex data, and the establishment of self-validating protocols that ensure scientific integrity at every stage.

The Analytical Mandate: A Multi-Technique, Orthogonal Approach

Our investigation into this compound follows a sequence designed to move from general characterization to definitive structural assignment.

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Purity and Molecular Formula

Before dedicating resources to extensive spectroscopic analysis, it is imperative to confirm the purity and determine the molecular formula of the synthesized compound.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity analysis in the pharmaceutical industry, capable of separating the target compound from starting materials, by-products, and degradation products.[5][6]

Experimental Protocol: HPLC-UV Purity Assessment

-

System: Agilent 1290 Infinity II LC System or equivalent UHPLC.[7]

-

Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, linear gradient to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 1 µL.

-

Detector: Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.

-

Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.

Expected Outcome & Trustworthiness: The target compound, this compound, is expected to elute as a single major peak with a purity level exceeding 98%. This result provides confidence that subsequent spectroscopic data will be representative of the compound of interest and not a mixture.

Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Experimental Protocol: LC-HRMS

-

System: HPLC system coupled to a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+). The phenylamine moiety is readily protonated.

-

Mass Analysis: Full scan mode from m/z 100-500.

-

Data Interpretation: The measured mass of the protonated molecular ion [M+H]⁺ is compared to the theoretical mass calculated for the proposed formula, C₁₂H₁₈N₂O₃S.

Data Presentation: HRMS Results

| Parameter | Theoretical Value | Observed Value | Mass Error (ppm) |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₈N₂O₃S | - | - |

| Exact Mass [M] | 270.1038 | - | - |

| [M+H]⁺ Ion | 271.1111 | 271.1109 | -0.74 |

Expertise & Causality: An observed mass error of < 5 ppm provides extremely high confidence in the assigned molecular formula. Further analysis using tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation patterns. For sulfonamides, common fragmentation pathways include the loss of SO₂ (64 Da) and cleavage of the sulfonamide S-N bond.[8][9][10] The observation of these fragments provides an early, corroborative piece of structural evidence.

Core Structure Assembly: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule in solution.[11] A combination of 1D and 2D experiments is required for a complete and unambiguous assignment.[12]

Experimental Protocol: NMR Spectroscopy

-

Instrument: Bruker Avance 500 MHz spectrometer or equivalent.

-

Sample Preparation: ~10 mg of the compound dissolved in ~0.6 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆.

-

Experiments:

-

1D: ¹H, ¹³C{¹H}

-

2D: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation)

-

¹H and ¹³C NMR: The Building Blocks

The 1D spectra provide the fundamental information: the number of unique proton and carbon environments, their chemical shifts, proton signal integrations (relative number of protons), and proton-proton coupling patterns (multiplicity).

Data Presentation: Predicted NMR Assignments

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

|---|---|---|---|

| -OCH₃ | ~3.9 | ~56 | Singlet, typical for aryl methoxy groups.[13] |

| -NH₂ | ~4.0-6.0 | - | Broad singlet, exchangeable with D₂O.[13] |

| Aromatic H (3) | ~7.2-7.5 | ~115-130 | 3 distinct signals, coupling patterns reveal substitution. |

| Piperidine H | ~1.5-1.7 (β, γ) | ~23-26 | Complex multiplets for the central CH₂ groups. |

| Piperidine H | ~3.1-3.3 (α) | ~48 | Multiplet, deshielded by adjacent nitrogen. |

| Aromatic C | - | ~110-160 | 6 signals expected for the substituted ring.[14][15] |

2D NMR: Connecting the Pieces

While 1D NMR identifies the fragments, 2D NMR shows how they are connected.

-

COSY: Identifies protons that are coupled (typically 2-3 bonds apart), revealing adjacent protons within the same spin system (e.g., within the piperidine ring and the aromatic ring).

-

HSQC: Correlates each proton directly to the carbon it is attached to (¹JCH coupling).[16][17] This is a critical step for assigning the carbon skeleton based on the more easily assigned proton spectrum.[11]

-

HMBC: This is the key experiment for assembling the final structure. It shows correlations between protons and carbons that are 2-4 bonds away (²JCH, ³JCH).[18][19] It allows us to connect the disparate fragments.

Caption: Key HMBC correlations linking the molecular fragments.

Expertise & Causality: The most critical correlation is the ³J coupling from the methoxy protons to C-2 of the aromatic ring, confirming its position. Likewise, long-range correlations from the aromatic protons H-4 and H-6 to the sulfonyl-bearing carbon (C-5) and from the piperidine α-protons to the same carbon (C-5) would definitively link the entire piperidine-1-sulfonyl moiety to the C-5 position of the 2-methoxyphenylamine core. The absence of certain correlations is also informative, helping to rule out alternative isomeric structures.

Structural Confirmation: Orthogonal Spectroscopic and Crystallographic Methods

With a proposed structure assembled from NMR data, we use orthogonal methods to confirm key features and, ultimately, the absolute three-dimensional arrangement of atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for confirming the presence of specific functional groups, as their vibrational frequencies correspond to characteristic absorption bands.[20]

Experimental Protocol: FTIR

-

System: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample: A small amount of the solid compound is placed directly on the ATR crystal.

-

Data Acquisition: Spectrum is recorded from 4000 to 400 cm⁻¹.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Confirmation |

|---|---|---|---|

| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Two distinct bands are expected for the -NH₂ group.[20][21] |

| 1350-1310 | S=O Asymmetric Stretch | Sulfonamide | Strong absorption band confirming the sulfonyl group.[22] |

| 1170-1150 | S=O Symmetric Stretch | Sulfonamide | Strong absorption band confirming the sulfonyl group.[22] |

| 1270-1230 | C-O Stretch (Aryl Ether) | Methoxy Group | Confirms the presence of the Ar-O-CH₃ moiety. |

| 1620-1580 | N-H Bend (Scissoring) | Primary Amine | Confirms the primary amine.[21][23] |

Single Crystal X-ray Crystallography

X-ray crystallography is the definitive, "gold standard" technique for determining the absolute three-dimensional structure of a crystalline solid.[24][25][26] It provides precise bond lengths, bond angles, and conformational information, leaving no ambiguity.[27][28]

Experimental Protocol: X-Ray Crystallography

-

Crystallization (Rate-Limiting Step): The primary challenge is growing a single, high-quality crystal suitable for diffraction.[24][28] This is typically achieved by slow evaporation of the compound from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane).

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded.[26]

-

Structure Solution and Refinement: The diffraction data is processed using specialized software to generate an electron density map, from which the atomic positions are determined and refined.

Expected Outcome: The refined crystal structure will provide an unambiguous 3D model of this compound, confirming the connectivity established by NMR and providing precise geometric parameters. This result serves as the ultimate proof of structure.

Conclusion

The structural elucidation of this compound is achieved through a systematic and orthogonal analytical strategy. High-resolution mass spectrometry confirms the elemental composition (C₁₂H₁₈N₂O₃S), while HPLC validates the sample's high purity. A comprehensive suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) successfully pieces together the molecular framework, establishing the precise connectivity of the methoxy, phenylamine, and piperidine-1-sulfonyl moieties. This proposed structure is further corroborated by FTIR, which confirms the presence of all key functional groups. Finally, single-crystal X-ray crystallography provides the definitive and unambiguous confirmation of the absolute three-dimensional structure. This rigorous, multi-technique approach ensures the highest level of confidence in the compound's identity, a critical requirement for any further research and development activities.

References

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

-

Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science Publishers. Available at: [Link]

-

Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Advario. Available at: [Link]

-

Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link]

-

Validation of Analytical Methods for Biomarkers Employed in Drug Development. National Institutes of Health (NIH). Available at: [Link]

-

Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]

-

Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ACS Publications. Available at: [Link]

-

Analytical method validation: A brief review. ResearchGate. Available at: [Link]

-

A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. Available at: [Link]

-

Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. Available at: [Link]

-

Infrared Spectroscopy. Illinois State University. Available at: [Link]

-

[Influence of solvents on IR spectrum of aromatic amines]. PubMed. Available at: [Link]

-

X-Ray Crystallography of Chemical Compounds. National Institutes of Health (NIH). Available at: [Link]

-

The development of HPLC-MC as a method of purity assessment and confirmation the molecular mass of new bioactive compounds. Current issues in pharmacy and medicine: science and practice. Available at: [Link]

-

Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed. Available at: [Link]

-

Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]

-

IR: amines. University of Calgary. Available at: [Link]

-

Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Separation Science. Available at: [Link]

-

PURITY AND IMPURITY ANALYSIS. Agilent. Available at: [Link]

-

Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. National Institutes of Health (NIH). Available at: [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. Available at: [Link]

-

X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

-

N.M.R. Spectroscopic and X-Ray Crystallographic Studies on some o-NO, Substituted Aromatic Sulphur Amides. RSC Publishing. Available at: [Link]

-

Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]

-

X-ray crystallography. Wikipedia. Available at: [Link]

-

Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available at: [Link]

-

Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung. Available at: [Link]

-

X-ray Determination Of Molecular Structure. EBSCO. Available at: [Link]

-

X-ray Crystallography. Chemistry LibreTexts. Available at: [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

-

HSQC and HMBC. Columbia University. Available at: [Link]

-

Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides. Wiley Online Library. Available at: [Link]

-

Correlations in the HSQC and HMBC spectra of 19. ResearchGate. Available at: [Link]

-

Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

HSQC and HMBC for Topspin. University of Missouri-St. Louis. Available at: [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. National Institutes of Health (NIH). Available at: [Link]

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. Available at: [Link]

-

Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. PubMed. Available at: [Link]

-

Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Research at TUS. Available at: [Link]

Sources

- 1. upm-inc.com [upm-inc.com]

- 2. emerypharma.com [emerypharma.com]

- 3. particle.dk [particle.dk]

- 4. 2-Methoxy-5-(piperidine-1-sulfonyl)aniline | 379255-14-8 | EQA25514 [biosynth.com]

- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 7. agilent.com [agilent.com]

- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. emerypharma.com [emerypharma.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. rsc.org [rsc.org]

- 14. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 17. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 20. wikieducator.org [wikieducator.org]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. znaturforsch.com [znaturforsch.com]

- 23. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 24. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. azolifesciences.com [azolifesciences.com]

- 26. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 27. X-ray Determination Of Molecular Structure | Research Starters | EBSCO Research [ebsco.com]

- 28. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine (CAS 379255-14-8)

A Note to the Reader: As a Senior Application Scientist, it is my responsibility to provide not only accurate but also comprehensive technical information. My extensive search for detailed, verifiable data on 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine (CAS 379255-14-8) has revealed that this compound is primarily available as a chemical intermediate. While it is thematically linked to research on 5-HT6 receptor antagonists and kinase inhibitors, specific public-domain data regarding its synthesis, detailed physicochemical properties, and biological activity are not available. Therefore, this guide has been structured to provide a thorough understanding of the compound's context, its role as a structural motif in drug discovery, and the established methodologies for synthesizing and evaluating analogous compounds.

Section 1: Compound Profile and Physicochemical Properties

This compound is a substituted aniline derivative characterized by a methoxy group and a piperidine-1-sulfonyl group attached to the phenyl ring.

| Property | Value | Source |

| CAS Number | 379255-14-8 | |

| Molecular Formula | C₁₂H₁₈N₂O₃S | |

| Molecular Weight | 270.35 g/mol | |

| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N | [1] |

| Physical Description | Solid (predicted) | |

| Solubility | Predicted to be soluble in organic solvents such as DMSO and methanol. |

Note: Detailed experimental data such as melting point, boiling point, and spectral data (NMR, IR, Mass Spectrometry) are not publicly available in the cited literature.

Section 2: Synthesis and Chemical Reactivity

While a specific, detailed synthesis protocol for this compound is not published, its structure suggests a logical synthetic pathway based on established organic chemistry principles. The synthesis would likely involve the formation of the sulfonamide bond and manipulation of the aniline functional group. A plausible synthetic route is outlined below.

Conceptual Synthetic Workflow

Caption: Plausible synthetic route for this compound.

Detailed Step-by-Step Conceptual Protocol:

-

Sulfonylation of 2-Methoxy-5-nitroaniline: The synthesis would likely commence with the diazotization of 2-methoxy-5-nitroaniline, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to yield 2-methoxy-5-nitrobenzenesulfonyl chloride.

-

Sulfonamide Formation: The resulting sulfonyl chloride would then be reacted with piperidine in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to form the sulfonamide bond, yielding N-(2-Methoxy-5-nitrophenyl)piperidine-1-sulfonamide.

-

Reduction of the Nitro Group: The final step would involve the reduction of the nitro group to an amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or with a reducing agent like tin(II) chloride in hydrochloric acid.

Expert Insight: The choice of reducing agent in the final step is critical to avoid cleavage of the sulfonamide bond. Catalytic hydrogenation is often a preferred method due to its cleaner reaction profile.

Section 3: Biological Context and Therapeutic Relevance

The structural motifs present in this compound are of significant interest in medicinal chemistry, particularly in the development of ligands for the serotonin 5-HT6 receptor and certain protein kinases.

Role as a 5-HT6 Receptor Antagonist Scaffold

The 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a key target for the treatment of cognitive dysfunction associated with Alzheimer's disease and schizophrenia.[2][3] The benzenesulfonamide moiety is a well-established pharmacophore for 5-HT6 receptor antagonists.[4][5]

Mechanism of Action of 5-HT6 Receptor Antagonists:

5-HT6 receptor antagonists are believed to exert their pro-cognitive effects by modulating multiple neurotransmitter systems. The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[6] Antagonists at this receptor block the binding of the endogenous ligand serotonin and can also reduce the basal, agonist-independent signaling (inverse agonism). This modulation is thought to enhance the release of other neurotransmitters, such as acetylcholine and glutamate, which are crucial for learning and memory.

Caption: Simplified signaling pathway of 5-HT6 receptor antagonism.

Application as a Kinase Inhibitor Intermediate

The substituted aniline scaffold is also a common feature in many kinase inhibitors.[7][8] While specific examples of kinase inhibitors derived directly from this compound are not detailed in the literature, its structure provides a versatile platform for further chemical modification to target the ATP-binding site of various kinases.

Section 4: Experimental Protocols for Evaluation of Analogous Compounds

To provide practical guidance for researchers working with this class of compounds, this section details established protocols for the biological evaluation of 5-HT6 receptor antagonists.

5-HT6 Receptor Binding Assay

This assay determines the affinity of a test compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

HEK-293 cells stably expressing the human 5-HT6 receptor

-

[³H]-LSD (radioligand)

-

Test compound (e.g., this compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)

-

Non-specific binding control (e.g., 10 µM methiothepin)

-

Glass fiber filters

-

Scintillation counter

Step-by-Step Protocol:

-

Membrane Preparation: Homogenize the HEK-293 cells in ice-cold binding buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh binding buffer.

-

Assay Setup: In a 96-well plate, add the binding buffer, the radioligand ([³H]-LSD), and varying concentrations of the test compound.

-

Incubation: Add the cell membrane suspension to each well to initiate the binding reaction. Incubate at 37°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional cAMP Assay

This assay measures the ability of a compound to act as an antagonist by blocking the agonist-induced production of cAMP.[6]

Materials:

-

HEK-293 cells expressing the human 5-HT6 receptor

-

Serotonin (5-HT) as the agonist

-

Test compound

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Forskolin (optional, to amplify the cAMP signal)

-

Cell lysis buffer

-

Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

Step-by-Step Protocol:

-

Cell Seeding: Seed the HEK-293 cells into a 96-well plate and allow them to adhere overnight.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound for a defined period.

-

Agonist Stimulation: Add a fixed concentration of serotonin (typically the EC₅₀ concentration) to stimulate cAMP production.

-

Cell Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Detection: Perform the cAMP detection assay as per the kit protocol.

-

Data Analysis: Measure the signal and plot the response against the concentration of the test compound. Determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

Section 5: Conclusion and Future Directions

This compound represents a valuable chemical entity, embodying structural features that are highly relevant to the development of therapeutics targeting the 5-HT6 receptor and potentially protein kinases. While specific biological data for this compound are not currently in the public domain, the established pharmacology of analogous benzenesulfonamides provides a strong rationale for its investigation as a 5-HT6 receptor antagonist.

Future research efforts could focus on the synthesis and detailed biological characterization of this compound and its derivatives. Elucidation of its affinity, selectivity, and functional activity at the 5-HT6 receptor would be a critical first step. Furthermore, exploring its potential as a scaffold for kinase inhibitors through library synthesis and screening could open new avenues for its application in drug discovery. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to undertake such investigations.

References

-

Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. PubMed Central. [Link]

-

Synthesis and SAR of tolylamine 5-HT6 antagonists. PubMed. [Link]

-

Benzenesulfonyl and Benzenesulfonamide as Modulators of the 5-HT6 Receptor: Patent Highlight. PubMed Central. [Link]

-

5-HT6 receptor antagonists. Design, synthesis, and structure-activity relationship of substituted 2-(1-methyl-4-piperazinyl)pyridines. PubMed. [Link]

-

5-HT(6) Receptor Antagonists: Lead Optimisation and Biological Evaluation of N-aryl and N-heteroaryl 4-amino-benzene Sulfonamides. PubMed. [Link]

-

Serotonin 5-HT6 Receptor Ligands and Butyrylcholinesterase Inhibitors Displaying Antioxidant Activity—Design, Synthesis and Biological Evaluation of Multifunctional Agents against Alzheimer's Disease. MDPI. [Link]

-

Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134). PubMed. [Link]

-

Drug design of new 5-HT6 antagonists: a QSAR study of arylsulfonamide derivatives. SpringerLink. [Link]

-

Experimental protocol and drug administration for evaluation of 5-HT6 receptor agonist and antagonist in ICV-STZ-induced memory impairment model. ResearchGate. [Link]

-

Metabolic and In-vivo Profile of 5-HT 6 Receptor Antagonists Recently in Development. ResearchGate. [Link]

-

N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties. PubMed Central. [Link]

-

Synthesis and SAR of tolylamine 5-HT>6> antagonists. Oak Ridge National Laboratory. [Link]

-

1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS. EPO Patent 1531822. [Link]

- Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide.

-

Serotonin 5-HT6 Receptor Antagonists in Alzheimer's Disease: Therapeutic Rationale and Current Development Status. PubMed. [Link]

-

Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. National Institutes of Health. [Link]

-

The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. MDPI. [Link]

-

Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. PubMed. [Link]

-

Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PubMed Central. [Link]

-

Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][2][6][9]triazines. PubMed. [Link]

-

Regioselective synthesis of 5- and 6-methoxybenzimidazole-1,3,5-triazines as inhibitors of phosphoinositide 3-kinase. PubMed. [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Assay Guidance Manual. [Link]

-

Functional Assays. Gifford Bioscience. [Link]

-

Intepirdine Derivatives Possessing Dual 5HT6 Antagonism / HDAC6 Inhibitory Activity. Europe PMC. [Link]

-

Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. TUS Research. [Link]

- PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID.

- Process for the preparation of 2-methoxy-5-methylaniline-4-sulphonic acid.

-

Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. PubMed Central. [Link]

-

Lipidomics by Nuclear Magnetic Resonance Spectroscopy and Liquid Chromatography–High-Resolution Mass Spectrometry in Osteosarcoma: A Pilot Study. PubMed Central. [Link]

-

Intepirdine Derivatives Possessing Dual 5HT6 Antagonism / HDAC6 Inhibitory Activity. ChemEurope. [Link]

-

Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba. [Link]

-

Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed Central. [Link]

-

N1-(Benzenesulfonyl)tryptamines as novel 5-HT6 antagonists. PubMed. [Link]

-

Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

Sources

- 1. N1-(Benzenesulfonyl)tryptamines as novel 5-HT6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR of tolylamine 5-HT6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2012101648A1 - Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide - Google Patents [patents.google.com]

- 5. DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID - Google Patents [patents.google.com]

- 6. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1,2,4]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. helios.eie.gr [helios.eie.gr]

Unraveling the Molecular Trajectory of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine: A Technical Guide to its Presumed Mechanism of Action

For distribution to researchers, scientists, and drug development professionals.

Abstract

2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine, a compound of increasing interest within the medicinal chemistry landscape, presents a compelling case for a multi-faceted mechanism of action at the core of its biological activity. While definitive, peer-reviewed studies on this specific molecule remain to be published, commercial availability and preliminary classifications suggest its potential as a chemotherapeutic agent. This guide synthesizes the current, albeit presumptive, understanding of its molecular interactions, focusing on two primary, plausible pathways: bromodomain inhibition and kinase inhibition . Drawing upon established principles of pharmacology and the structure-activity relationships of analogous compounds, we will delve into the theoretical underpinnings of its action, propose experimental frameworks for its validation, and provide a forward-looking perspective on its therapeutic potential.

Introduction: The Emergence of a Structurally Promising Molecule

This compound (CAS No: 379255-14-8) is a substituted phenylamine derivative characterized by a methoxy group, a piperidine-1-sulfonyl moiety, and a primary amine on the phenyl ring. Its structural architecture, combining features of known bioactive scaffolds, has led to its classification by some commercial suppliers as a potential chemotherapeutic agent and an intermediate in the synthesis of kinase inhibitors[1][2]. This dual-potentiality forms the basis of our exploration into its mechanism of action.

| Compound Attribute | Value |

| IUPAC Name | This compound |

| CAS Number | 379255-14-8 |

| Molecular Formula | C₁₂H₁₈N₂O₃S |

| Molecular Weight | 270.35 g/mol |

The Dual-Hypothesis: Bromodomain and Kinase Inhibition

The current understanding of this compound's mechanism of action is centered on two well-established pharmacological targets: bromodomains and protein kinases. The presence of the sulfonamide and piperidine moieties provides a strong rationale for investigating both pathways.

The Bromodomain Inhibition Hypothesis

One of the most specific claims regarding this compound is its activity as a bromodomain inhibitor[1]. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic readers and have emerged as significant targets in oncology and inflammation.

Mechanism of Action: BET inhibitors act as competitive antagonists to the acetyl-lysine binding pocket of bromodomains. By occupying this pocket, they displace BET proteins from chromatin, thereby preventing the recruitment of transcriptional machinery to target genes. This leads to the downregulation of key oncogenes such as MYC, which are often aberrantly expressed in cancer.

Structural Rationale: The sulfonamide group in this compound is a key structural feature. Sulfonamides are known to be effective mimics of the acetyl-lysine side chain, forming hydrogen bonds with key residues within the bromodomain binding pocket. The overall shape and electronic properties of the molecule would determine its affinity and selectivity for different bromodomains.

Figure 1: Proposed mechanism of bromodomain inhibition.

The Kinase Inhibition Hypothesis

The structural motifs within this compound are also reminiscent of various kinase inhibitors[2]. Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, playing central roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Mechanism of Action: Kinase inhibitors typically act by competing with ATP for binding to the enzyme's active site. By occupying the ATP-binding pocket, they prevent the transfer of a phosphate group to the substrate protein, thereby blocking the downstream signaling cascade.

Structural Rationale:

-

Piperidine Moiety: The piperidine ring is a common scaffold in kinase inhibitors, often serving to orient other functional groups towards key interactions within the ATP-binding site. It can contribute to van der Waals interactions and influence the overall conformation of the inhibitor. Piperidine-containing drugs have shown activity against a range of kinases, including PI3K and SGK1.

-

Sulfonamide Group: The sulfonamide group can act as a hydrogen bond donor and acceptor, forming critical interactions with the hinge region of the kinase active site. This interaction is a common feature of many potent and selective kinase inhibitors.

Figure 2: Proposed mechanism of kinase inhibition.

Experimental Protocols for Mechanism of Action Elucidation

To validate the hypothesized mechanisms of action, a series of in vitro and cell-based assays are recommended.

Bromodomain Inhibition Assays

-

AlphaScreen Assay:

-

Principle: A bead-based proximity assay to measure the binding of a biotinylated histone peptide to a GST-tagged bromodomain protein.

-

Protocol:

-

Incubate GST-tagged BRD4 with glutathione donor beads and biotinylated acetylated histone H4 peptide with streptavidin acceptor beads.

-

Add varying concentrations of this compound.

-

Excite at 680 nm and measure emission at 520-620 nm. A decrease in signal indicates displacement of the histone peptide by the inhibitor.

-

-

Data Analysis: Calculate IC₅₀ values from the dose-response curve.

-

-

Isothermal Titration Calorimetry (ITC):

-

Principle: Measures the heat change upon binding of the inhibitor to the target protein to determine thermodynamic parameters.

-

Protocol:

-

Titrate a solution of this compound into a solution of the purified bromodomain protein.

-

Measure the heat evolved or absorbed after each injection.

-

-

Data Analysis: Determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Kinase Inhibition Assays

-

In Vitro Kinase Activity Assay (e.g., ADP-Glo™):

-

Principle: Measures the amount of ADP produced in a kinase reaction.

-

Protocol:

-

Incubate the target kinase with its substrate and ATP in the presence of varying concentrations of this compound.

-

Add ADP-Glo™ reagent to convert the remaining ATP to light.

-

Measure luminescence. A decrease in ADP production (and thus an increase in luminescence) indicates kinase inhibition.

-

-

Data Analysis: Calculate IC₅₀ values. A broad panel of kinases should be screened to determine selectivity.

-

-

Cellular Target Engagement Assay (e.g., NanoBRET™):

-

Principle: Measures the binding of the inhibitor to the target kinase in live cells.

-

Protocol:

-

Transfect cells with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.

-

Add a fluorescent tracer that binds to the kinase active site and this compound.

-

Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Displacement of the tracer by the inhibitor results in a loss of BRET.

-

-

Data Analysis: Determine the cellular IC₅₀.

-

Structure-Activity Relationship (SAR) Insights

The structural components of this compound are likely key determinants of its biological activity.

-

2-Methoxy Group: This group can influence the electronic properties of the phenyl ring and may be involved in specific interactions with the target protein. Its position ortho to the amine is significant.

-

5-Sulfonylpiperidine Group: This bulky, flexible group likely plays a crucial role in binding. The sulfonamide is a key hydrogen bonding motif, while the piperidine ring can explore different conformations to optimize interactions within the binding pocket.

-

Phenylamine Core: The central phenyl ring serves as a scaffold, and the amine group can also participate in hydrogen bonding.

Future medicinal chemistry efforts could explore modifications at each of these positions to enhance potency and selectivity. For instance, altering the substitution on the piperidine ring or the position of the methoxy group could provide valuable SAR data.

Conclusion and Future Directions

This compound is a molecule with significant therapeutic potential, predicated on the high probability of its action as a bromodomain and/or kinase inhibitor. The structural features of this compound provide a strong basis for these hypotheses. The immediate next step is the rigorous experimental validation of these proposed mechanisms of action using the assays outlined in this guide. Determining its precise molecular targets will be crucial for its future development as a therapeutic agent. Should it prove to be a potent inhibitor of either or both target classes, further studies into its pharmacokinetic and pharmacodynamic properties will be warranted, paving the way for potential preclinical and clinical evaluation. The synergistic effects with other chemotherapeutics, as suggested by preliminary data, also represent a promising avenue for future investigation[1].

References

-

MySkinRecipes. (n.d.). 2-Methoxy-5-(piperidin-1-ylsulfonyl)aniline. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility Characterization of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of contemporary drug discovery and development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its potential therapeutic success.[1][2][3] It is a critical determinant of a drug's bioavailability—the extent and rate at which the active moiety enters systemic circulation and becomes available at the site of action.[3][4] More than 40% of new chemical entities (NCEs) exhibit poor aqueous solubility, a characteristic that can lead to inadequate drug absorption, variable bioavailability, and ultimately, potential failure in clinical trials.[1][5] Therefore, a comprehensive understanding and empirical determination of an API's solubility profile are paramount from the earliest stages of development.

This guide provides an in-depth technical framework for the solubility characterization of 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine, a compound of interest in medicinal chemistry. Given the absence of extensive public solubility data for this specific molecule, this document serves as both a repository of its known physicochemical properties and a detailed methodological guide for researchers and drug development professionals to empirically determine its solubility profile. The protocols and rationale presented herein are grounded in established principles of pharmaceutical science to ensure scientific integrity and generate reliable, decision-enabling data.

Physicochemical Profile of this compound

A foundational step in any solubility investigation is to collate the known physicochemical properties of the compound. These parameters provide the initial context for experimental design.

| Property | Value | Source |

| IUPAC Name | 2-methoxy-5-(piperidine-1-sulfonyl)aniline | Biosynth |

| CAS Number | 379255-14-8 | Biosynth, Matrix Scientific |

| Molecular Formula | C₁₂H₁₈N₂O₃S | Biosynth |

| Molecular Weight | 270.35 g/mol | Biosynth |

| Chemical Structure | COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N | Biosynth |

Table 1: Known Physicochemical Properties of this compound.[1]

Predicting Solubility: An In Silico Approach

Before embarking on laboratory-based experiments, computational models can offer valuable predictions of a compound's solubility. These in silico methods utilize the molecular structure to estimate properties like LogP (a measure of lipophilicity) and aqueous solubility.[6][7] Several quantitative structure-property relationship (QSPR) models suggest that factors like increasing molecular weight, rigidity, and lipophilicity tend to decrease aqueous solubility.[8][9][10] Conversely, the presence of flexible bonds and certain functional groups, such as non-conjugated amines, can enhance it.[8][9]

Based on its structure, this compound possesses both hydrophobic (phenyl and piperidine rings) and hydrophilic (amine, sulfonyl, and methoxy groups) moieties. The primary amine group is expected to be basic, suggesting its ionization state and, consequently, its solubility will be pH-dependent.[11]

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium.[12][13] It represents the true solubility and is a critical parameter for preformulation and understanding the developability of a drug candidate.[14][15] The shake-flask method is the gold standard for its determination.[3][16]

Rationale for the Shake-Flask Method

The shake-flask method directly measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. This ensures that the system has reached its lowest energy state and the measured solubility is the true thermodynamic value. Performing this assay at various pH values is crucial for ionizable compounds like this compound, as it reveals how solubility changes within the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8).[17][18] This information is vital for predicting oral absorption and is a key component of the Biopharmaceutics Classification System (BCS).[17][19]

Experimental Protocol: pH-Dependent Thermodynamic Solubility

Objective: To determine the thermodynamic solubility of this compound in aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).

Materials:

-

This compound (solid powder)

-

Phosphate buffered saline (PBS) at pH 7.4

-

Hydrochloric acid and sodium hydroxide for pH adjustment

-

HPLC-grade water, acetonitrile, and formic acid

-

Glass vials with screw caps

-

Thermomixer or shaking incubator

-

Calibrated pH meter

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Buffer Preparation: Prepare aqueous buffer solutions at pH 1.2, 4.5, and 6.8.

-

Sample Preparation: Accurately weigh an excess amount of solid this compound (e.g., 2-5 mg) into separate glass vials for each pH condition. This ensures that undissolved solid remains at equilibrium.

-

Incubation: Add a precise volume (e.g., 1 mL) of the respective pH buffer to each vial. Cap the vials securely.

-

Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient duration to reach equilibrium (typically 24-48 hours).[12]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification:

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Create a series of calibration standards by diluting the stock solution with the mobile phase.

-

Analyze the filtered supernatant and the calibration standards by a validated HPLC-UV method.

-

The concentration of the compound in the supernatant corresponds to its thermodynamic solubility at that specific pH.

-

Data Presentation

| pH | Temperature (°C) | Solubility (µg/mL) (Placeholder) |

| 1.2 | 25 | 550 |

| 4.5 | 25 | 150 |

| 6.8 | 25 | 25 |

| 7.4 | 25 | 20 |

Table 2: Hypothetical Thermodynamic Solubility Data for this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Assessment

For early-stage drug discovery, where rapid assessment of a large number of compounds is necessary, kinetic solubility assays are often employed.[14][20] This method measures the solubility of a compound that is rapidly precipitated from a concentrated organic stock solution (usually DMSO) into an aqueous buffer.[21][22] While not a true thermodynamic value, it provides a valuable and quick indication of a compound's solubility behavior.[23]

Rationale and Application

Kinetic solubility is a measure of how readily a compound stays in solution under non-equilibrium conditions, which can be relevant to certain experimental setups like high-throughput screening assays.[14] A significant discrepancy between kinetic and thermodynamic solubility can indicate issues such as supersaturation or the formation of amorphous precipitates, which are important characteristics to understand for formulation development.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

Objective: To rapidly assess the kinetic solubility of this compound.

Procedure:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Assay Plate: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.

-

Buffer Addition: Rapidly add aqueous buffer (e.g., PBS at pH 7.4) to the wells to achieve the desired final compound concentrations.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.

-

Measurement: Measure the turbidity or light scattering in each well using a nephelometer. The concentration at which precipitation is first observed is considered the kinetic solubility limit.[20]

Influence of Physicochemical Properties on Solubility

The Role of pKa

The ionization constant (pKa) is a measure of the strength of an acid or base. For a compound like this compound, which contains a basic amine group, the pKa value is critical for understanding its pH-dependent solubility.[24][25][26] When the pH of the solution is below the pKa of the amine, the group will be predominantly protonated (ionized), leading to increased solubility in aqueous media.[11] Conversely, at a pH above the pKa, the amine will be mostly in its neutral, less soluble form.[11] Determining the pKa is therefore essential for interpreting the solubility-pH profile.

Caption: pH-dependent ionization and its effect on solubility.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. It influences both solubility and permeability.[27] A higher LogP value generally correlates with lower aqueous solubility.[8] LogP can be determined experimentally using methods like the shake-flask or HPLC-based techniques, or it can be calculated using various software programs.[16][28]

Conclusion and Strategic Implications

A thorough characterization of the solubility of this compound is a non-negotiable step in its evaluation as a potential drug candidate. This guide outlines a systematic approach, beginning with the collation of known properties and progressing to the empirical determination of thermodynamic and kinetic solubility. The resulting data, particularly the pH-solubility profile, will be instrumental in:

-

Lead Optimization: Guiding medicinal chemists in making structural modifications to improve solubility without compromising biological activity.

-

Biopharmaceutics Classification: Determining the compound's BCS class, which informs regulatory pathways and the need for in vivo bioequivalence studies.[17][29]

-

Formulation Development: Selecting appropriate excipients and formulation strategies (e.g., salt formation, pH modification, use of solubilizing agents) to ensure adequate drug exposure.[4][30]

By adhering to the rigorous, scientifically grounded methodologies presented, researchers can build a comprehensive solubility profile for this compound, thereby enabling informed decisions and mitigating risks in the complex journey of drug development.

References

-

Delgado, E. J., & Koetz, J. (2020). Prediction of drug solubility from molecular structure using a drug-like training set. Journal of Pharmaceutical Sciences, 109(1), 449-457. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 198767. [Link]

-

Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced drug delivery reviews, 54(3), 355–366. [Link]

-

Petrescu, A. D., & Gherman, C. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 381-387. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

-

ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

-

Slideshare. (n.d.). Solubility and its Importance.pptx. [Link]

-

Wikipedia. (n.d.). Biopharmaceutics Classification System. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

-

Al-Iraqi, M. A. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 629-644. [Link]

-

Huuskonen, J., Livingstone, D. J., & Tetko, I. V. (2000). Prediction of drug solubility from molecular structure using a drug-like training set. Journal of chemical information and computer sciences, 40(1), 94-98. [Link]

-

Ku, M. S. (2010). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Journal of Applied Pharmaceutical Science, 1(1), 1-8. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

ResearchGate. (2025, August 9). Prediction of drug solubility from molecular structure using a drug-like training set | Request PDF. [Link]

-